4,4'-(1,3-Dioxolane-2,2-diyl)dibutan-1-amine
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Overview
Description
4,4’-(1,3-Dioxolane-2,2-diyl)dibutan-1-amine is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3-Dioxolane-2,2-diyl)dibutan-1-amine typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to facilitate the removal of water, which drives the reaction to completion. Industrial production methods may involve continuous processes with efficient water removal systems to maximize yield .
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,3-Dioxolane-2,2-diyl)dibutan-1-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, NaBH₄, and other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
4,4’-(1,3-Dioxolane-2,2-diyl)dibutan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism by which 4,4’-(1,3-Dioxolane-2,2-diyl)dibutan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions during chemical transformations . Additionally, the compound may interact with biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar ring structure but without the butan-1-amine groups.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
2,2-Dimethyl-1,3-dioxolane: A derivative with methyl groups that influence its reactivity and stability.
Uniqueness
4,4’-(1,3-Dioxolane-2,2-diyl)dibutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
CAS No. |
40430-08-8 |
---|---|
Molecular Formula |
C11H24N2O2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
4-[2-(4-aminobutyl)-1,3-dioxolan-2-yl]butan-1-amine |
InChI |
InChI=1S/C11H24N2O2/c12-7-3-1-5-11(6-2-4-8-13)14-9-10-15-11/h1-10,12-13H2 |
InChI Key |
LHKGTEJKZQBSPP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CCCCN)CCCCN |
Origin of Product |
United States |
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